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  • Product: 3-Bromobut-2-enal
  • CAS: 14804-55-8

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3-Bromobut-2-enal in Complex Macrolide Synthesis: Structural Properties and Methodological Paradigms

Executive Summary As drug development pushes toward highly functionalized, modular architectures, the reliance on versatile, bifunctional building blocks has never been greater. 3-bromobut-2-enal represents a critical li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pushes toward highly functionalized, modular architectures, the reliance on versatile, bifunctional building blocks has never been greater. 3-bromobut-2-enal represents a critical linchpin in modern asymmetric synthesis, most notably in the total synthesis of group A streptogramin and lankacidin antibiotics. This technical guide dissects the structural nuances, physical properties, and mechanistic causality of 3-bromobut-2-enal, providing a self-validating protocol for its application in stereoselective aldol additions.

Chemical Identity and Structural Nuances

3-bromobut-2-enal ( C4​H5​BrO ) is an α,β -unsaturated aldehyde characterized by a β -bromo substituent. The molecule exists primarily as two geometric isomers: (2E)-3-bromobut-2-enal and (2Z)-3-bromobut-2-enal.

The (2E)-isomer (CAS: 33603-83-7) is predominantly utilized in total synthesis due to the predictable steric environment it provides during transition-state formations. The presence of the electron-withdrawing bromine atom at the β -position not only polarizes the conjugated system—enhancing the electrophilicity of the aldehyde carbon—but also serves as a robust handle for downstream palladium-catalyzed cross-coupling reactions or nucleophilic substitutions.

Physical and Chemical Properties

To facilitate rigorous experimental design, the fundamental physicochemical properties of (2E)-3-bromobut-2-enal are summarized below. These metrics dictate solvent compatibility, volatility considerations, and chromatographic behavior.

PropertyValueCausality / Relevance in Synthesis
Molecular Formula C4​H5​BrO Dictates mass spectrometry ( M+ and M+2 isotopic signature for Br).
Molecular Weight 148.986 g/mol Essential for precise stoichiometric calculations in micro-scale reactions.
Exact Mass 147.952 DaUsed for HRMS validation of starting material purity.
LogP 1.48Indicates moderate lipophilicity; highly soluble in DCM, THF, and toluene.
Topological Polar Surface Area (TPSA) 17.07 ŲReflects the single carbonyl oxygen; informs normal-phase silica gel retention ( Rf​ ).
SMILES CC(Br)=CC=OFacilitates computational modeling of transition states.

Data sourced from 1 [1] and 2 [2].

Mechanistic Causality in Asymmetric Synthesis

In the 3 [4] (e.g., Virginiamycin M2, Madumycin I), (2E)-3-bromobut-2-enal is employed to construct the highly conserved "right-half" of the macrolide core.

The critical transformation is a Crimmins titanium-mediated aldol condensation between (2E)-3-bromobut-2-enal and a chiral acetyl thiazolidinethione auxiliary. Causality of Reagent Selection: Titanium tetrachloride ( TiCl4​ ) is specifically chosen over boron or tin Lewis acids because it forms a rigid, highly organized bidentate chelate with both the carbonyl and the thiocarbonyl of the auxiliary. Upon deprotonation with Hünig's base ( iPr2​EtN ), a tightly bound titanium enolate is generated. When (2E)-3-bromobut-2-enal is introduced, the reaction proceeds through a highly ordered Zimmerman-Traxler transition state. The steric bulk of the auxiliary directs the facial attack of the enolate onto the aldehyde, establishing the crucial β -hydroxy stereocenter with exquisite diastereoselectivity (>95:5 dr) [3].

Experimental Protocol: Stereoselective Crimmins Aldol Condensation

This protocol is designed as a self-validating system. Each step includes specific observational checkpoints to ensure the integrity of the reaction before proceeding.

Objective: Synthesis of the β -hydroxycarbonyl intermediate via aldol coupling of (E)-3-bromobut-2-enal and acetyl thiazolidinethione.

Step 1: Enolate Generation (Strictly Anhydrous)

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.

  • Dissolve the chiral acetyl thiazolidinethione (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add TiCl4​ (1.05 equiv, 1.0 M in DCM).

    • Validation Check: The solution will immediately transition to a deep, dark red/purple color, confirming the formation of the titanium-auxiliary chelate.

  • Stir for 5 minutes, then add iPr2​EtN (1.1 equiv) dropwise. Stir for an additional 30 minutes at -78 °C to ensure complete enolate formation.

Step 2: Electrophile Addition

  • In a separate dry vial, dissolve (2E)-3-bromobut-2-enal (1.2 equiv) in a minimal volume of anhydrous DCM.

  • Add the aldehyde solution dropwise to the enolate mixture down the side of the flask over 10 minutes to maintain the internal temperature.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The product spot will be UV-active (due to the conjugated bromo-alkene) and will stain bright yellow/brown with a bromocresol green dip, indicating the presence of the thiazolidinethione moiety.

Step 3: Quench and Isolation

  • Quench the reaction at 0 °C by the rapid addition of half-saturated aqueous ammonium chloride ( NH4​Cl ).

  • Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Stereochemical Validation (Self-Validating Check)

  • Obtain a crude 1H -NMR spectrum in CDCl3​ .

  • Causality of Validation: Locate the diagnostic carbinol proton (CH-OH). In a highly diastereoselective Crimmins aldol, this proton will appear as a distinct doublet of doublets (or doublet, depending on the adjacent chiral center) around 4.5–5.0 ppm. The absence of a secondary, smaller peak in this region confirms a single diastereomer (typically 64% isolated yield after flash chromatography).

Post-Reaction Note: The resulting β -hydroxy group is highly labile and prone to retro-aldol cleavage. It must be immediately protected using TBSOTf and 2,6-lutidine at 0 °C to form the stable β -silyloxyimide (92% yield) prior to downstream oxazole coupling [4].

Workflow Visualization

The following diagram maps the logical flow of the right-half streptogramin synthesis, highlighting the transformation of 3-bromobut-2-enal through the Crimmins aldol and subsequent protection steps.

G SM1 (E)-3-bromobut-2-enal (Electrophile) Reaction1 Crimmins Aldol Condensation (Stereoselective) SM1->Reaction1 SM2 Acetyl Thiazolidinethione (Chiral Auxiliary) SM2->Reaction1 Reagent1 TiCl4 / iPr2EtN (-78°C to r.t.) Reagent1->Reaction1 Int1 β-hydroxycarbonyl intermediate (Single Diastereomer, 64% yield) Reaction1->Int1 Int2 β-silyloxyimide (Protected Intermediate, 92% yield) Int1->Int2 Reagent2 TBSOTf / 2,6-lutidine (0°C) Reagent2->Int2 Product Right-Half Streptogramin Fragment (71% yield) Int2->Product Reagent3 Oxazole Dianion (Nucleophilic Substitution) Reagent3->Product

Synthetic workflow of 3-bromobut-2-enal in the modular synthesis of Streptogramin antibiotics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 643942, (2E)-3-bromobut-2-enal." PubChem.
  • Chemsrc. "(2E)-3-bromobut-2-enal | CAS#:33603-83-7.
  • Li, Q. et al. "Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics." Journal of the American Chemical Society.
  • Seiple, I. B. et al. "Modular, Scalable Synthesis of Group A Streptogramin Antibiotics." ACS Central Science.

Sources

Exploratory

1H and 13C NMR spectrum analysis of 3-bromobut-2-enal

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromobut-2-enal Authored by: A Senior Application Scientist Introduction 3-Bromobut-2-enal is an α,β-unsaturated aldehyde, a class of compounds of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Bromobut-2-enal

Authored by: A Senior Application Scientist

Introduction

3-Bromobut-2-enal is an α,β-unsaturated aldehyde, a class of compounds of significant interest in organic synthesis due to their versatile reactivity. The molecule's structure, featuring a conjugated π-system, a bromine substituent, and an aldehyde functional group, gives rise to a nuanced and informative Nuclear Magnetic Resonance (NMR) spectrum. Structural elucidation and isomeric differentiation of 3-bromobut-2-enal, which can exist as (E) and (Z) stereoisomers, rely critically on a thorough analysis of its ¹H and ¹³C NMR spectra. This guide provides a detailed examination of the spectral features of 3-bromobut-2-enal, grounded in fundamental NMR principles and supported by established experimental protocols. We will explore the causal factors behind chemical shifts and coupling constants, present a robust methodology for sample preparation and data acquisition, and offer a comprehensive interpretation of the resulting spectra.

Core Principles: Understanding the NMR Landscape of an α,β-Unsaturated System

The NMR spectrum of 3-bromobut-2-enal is a direct reflection of its electronic structure. The conjugation between the carbonyl group (C=O) and the carbon-carbon double bond (C=C) creates a polarized π-system, which significantly influences the magnetic environment of the nuclei.

¹H NMR Spectroscopy: Probing the Proton Environment
  • Chemical Shift (δ): Protons in 3-bromobut-2-enal are distributed across distinct chemical shift regions. The aldehyde proton (-CHO) is profoundly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group, causing its resonance to appear far downfield (typically 9-10 ppm)[1][2][3]. The vinylic proton (=CH-) is also deshielded, resonating in the typical alkene region, with its exact position influenced by the combined effects of the adjacent carbonyl and the bromine atom. The methyl protons (-CH₃) are allylic to the double bond and thus appear further downfield than a standard alkyl group[1].

  • Spin-Spin Coupling (J): The connectivity of protons is revealed through spin-spin coupling. In 3-bromobut-2-enal, several key couplings are anticipated:

    • ³J Coupling: A three-bond coupling between the vinylic proton and the aldehyde proton. The magnitude of this coupling constant is diagnostic of the double bond's stereochemistry. For a trans relationship, a larger coupling constant (¹¹⁻¹⁸ Hz) is expected, while a cis relationship typically shows a smaller value (⁶⁻¹⁵ Hz)[1].

    • ⁴J Allylic Coupling: A four-bond coupling between the vinylic proton and the methyl protons. Allylic couplings are generally small, often in the range of 0-3 Hz[1][4].

    • ⁵J Long-Range Coupling: A potential five-bond coupling between the aldehyde proton and the methyl protons, which is typically very small and may not be resolved.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
  • Chemical Shift (δ): The carbon chemical shifts are highly characteristic. The carbonyl carbon of an α,β-unsaturated aldehyde is one of the most deshielded signals in the spectrum, typically found in the 190-200 ppm range[2][5][6]. The sp²-hybridized carbons of the double bond resonate between 115 and 165 ppm, with the bromine-substituted carbon appearing further downfield[1][7][8]. The methyl carbon, being an sp³-hybridized carbon, will be the most shielded (upfield) signal.

Experimental Protocol: From Sample to Spectrum

Acquiring high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameterization.

Methodology: NMR Sample Preparation
  • Select an Appropriate NMR Tube : Use a clean, high-quality 5 mm NMR tube that is free from scratches or cracks to ensure optimal magnetic field homogeneity[9][10][11].

  • Choose a Deuterated Solvent : Chloroform-d (CDCl₃) is a common and suitable solvent for small organic molecules like 3-bromobut-2-enal. Deuterated solvents are essential for the spectrometer's deuterium lock and to avoid large solvent signals in the ¹H spectrum[9][12].

  • Determine Sample Concentration :

    • For ¹H NMR , a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient[10][12].

    • For ¹³C NMR , a more concentrated sample of 50-100 mg may be required to obtain a good signal-to-noise ratio in a reasonable time[12].

  • Dissolution and Transfer : Dissolve the sample in a small vial before transferring it to the NMR tube. This ensures complete dissolution and allows for filtration[12].

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter into the NMR tube[10][13].

  • Internal Standard (Optional) : For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm)[1].

G Diagram 1: NMR Sample Preparation Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition A Weigh 5-25 mg (1H) or 50-100 mg (13C) of 3-bromobut-2-enal B Dissolve in 0.6-0.7 mL of CDCl3 in a clean vial A->B C Filter solution through glass wool into NMR tube B->C D Cap the NMR tube and wipe clean C->D E Insert sample into spectrometer D->E F Lock, Tune, and Shim E->F G Acquire 1H and 13C NMR Spectra F->G

Caption: Logical workflow for preparing a sample for NMR analysis.

Acquisition Parameters
  • ¹H NMR :

    • Spectral Width : -2 to 12 ppm[1].

    • Pulse Angle : A 30-45° pulse angle is generally sufficient[1].

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR :

    • Spectral Width : 0 to 220 ppm.

    • Technique : Proton-decoupled for singlet peaks.

    • Relaxation Delay : 2-5 seconds.

Spectral Analysis and Interpretation

The key to analyzing the spectra of 3-bromobut-2-enal is to distinguish between its (E) and (Z) isomers. The following analysis is based on established principles of NMR spectroscopy for similar α,β-unsaturated systems[1][5][14].

Caption: Labeled structures for NMR assignment of (E) and (Z) isomers.

Analysis of (E)-3-bromobut-2-enal

The (E) isomer is generally the more stable configuration.

¹H NMR Data (Predicted)
Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Hₐ~9.5Doublet (d)³J ≈ 7.5 HzAldehyde Proton (-CHO)
Hᵦ~6.7Doublet of Quartets (dq)³J ≈ 7.5 Hz, ⁴J ≈ 1.5 HzVinylic Proton (=CH-)
H꜀~2.5Doublet (d)⁴J ≈ 1.5 HzMethyl Protons (-CH₃)
  • Hₐ (Aldehyde) : This proton appears as a doublet around 9.5 ppm due to coupling with the vinylic proton Hᵦ[2][5]. Its extreme downfield shift is characteristic of aldehyde protons.

  • Hᵦ (Vinylic) : This proton is coupled to both the aldehyde proton Hₐ (³J coupling) and the three methyl protons H꜀ (⁴J allylic coupling). This results in a doublet of quartets.

  • H꜀ (Methyl) : These three equivalent protons are coupled to the vinylic proton Hᵦ through a four-bond allylic coupling, resulting in a narrow doublet.

¹³C NMR Data (Predicted)
Carbon LabelChemical Shift (δ, ppm)Assignment
C1~192Carbonyl Carbon (C=O)
C3~145Bromine-substituted Vinylic Carbon (C-Br)
C2~135Vinylic Carbon (-CH=)
C4~20Methyl Carbon (-CH₃)
  • C1 (Carbonyl) : The carbonyl carbon is the most deshielded, appearing around 192 ppm, which is typical for α,β-unsaturated aldehydes[5][6].

  • C3 & C2 (Vinylic) : Both sp² carbons appear in the 110-160 ppm range. The carbon directly attached to the electronegative bromine (C3) is expected to be further downfield than the other vinylic carbon (C2)[8].

  • C4 (Methyl) : The sp³-hybridized methyl carbon is the most shielded and appears furthest upfield.

Distinguishing the (Z)-Isomer

The NMR spectrum of the (Z)-isomer will exhibit subtle but critical differences:

  • Chemical Shifts : The spatial proximity of the methyl group and the aldehyde group in the (Z)-isomer can cause changes in their chemical shifts due to through-space magnetic anisotropy and steric effects. The methyl protons (H꜀) in the (Z)-isomer may be shifted relative to their position in the (E)-isomer.

  • Coupling Constants : While the ⁴J allylic coupling may not change significantly, any subtle changes in bond angles could have a minor effect. More advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy could definitively confirm the stereochemistry by showing a spatial correlation between the aldehyde proton and the methyl protons in the (Z)-isomer.

Caption: Visualization of the primary proton-proton couplings.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous pathway to the structural elucidation of 3-bromobut-2-enal. By carefully interpreting chemical shifts and spin-spin coupling patterns, one can assign every proton and carbon in the molecule. Furthermore, the subtle differences in these NMR parameters between the (E) and (Z) forms allow for definitive stereochemical assignment. The methodologies and interpretive principles detailed in this guide serve as a robust framework for researchers engaged in the synthesis and characterization of complex organic molecules. For even more complex structures or to resolve ambiguities, advanced 2D NMR techniques such as COSY, HSQC, and HMBC can provide an additional layer of certainty by explicitly mapping proton-proton and proton-carbon correlations[1].

References
  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • NMR Facility, University of Wisconsin-Madison. Small molecule NMR sample preparation. (2023). Available from: [Link]

  • PubChem, National Center for Biotechnology Information. (2E)-3-bromobut-2-enal | C4H5BrO | CID 643942. Available from: [Link]

  • Faculty of Mathematical & Physical Sciences, UCL. Sample Preparation. Available from: [Link]

  • Department of Chemistry, University of Rochester. NMR Sample Preparation. Available from: [Link]

  • Stothers, J. B., & Lauterbur, P. C. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry. Available from: [Link]

  • Cerfontain, H., et al. (1999). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Molecules. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. 3-Bromobut-2-enal | C4H5BrO | CID 54545627. Available from: [Link]

  • LibreTexts Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones. (2025). Available from: [Link]

  • LibreTexts Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones. (2025). Available from: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Available from: [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available from: [Link]

  • Clark, J. interpreting C-13 NMR spectra. Chemguide. Available from: [Link]

  • LibreTexts Chemistry. Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Available from: [Link]

  • PubChem, National Center for Biotechnology Information. (Z)-3-bromobut-2-enal | C4H5BrO | CID 643143. Available from: [Link]

  • LibreTexts Chemistry. 13.12: Characteristics of ¹³C NMR Spectroscopy. (2024). Available from: [Link]

Sources

Foundational

electronic properties and reactivity profile of 3-bromobut-2-enal

An In-depth Technical Guide to the Electronic Properties and Reactivity Profile of 3-Bromobut-2-enal Abstract: 3-Bromobut-2-enal is a multifaceted α,β-unsaturated carbonyl compound whose synthetic utility is derived from...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties and Reactivity Profile of 3-Bromobut-2-enal

Abstract: 3-Bromobut-2-enal is a multifaceted α,β-unsaturated carbonyl compound whose synthetic utility is derived from a complex interplay of its constituent functional groups: a conjugated double bond, an aldehyde, and a vinylic bromide. This guide provides a detailed examination of the molecule's electronic architecture and its direct influence on its chemical reactivity. We will dissect the resonance and inductive effects that govern electron distribution, explore the frontier molecular orbitals, and delineate the resulting reactivity profile toward both nucleophilic and electrophilic species. This document serves as a foundational resource for researchers in synthetic chemistry and drug development, offering not only theoretical insights but also actionable experimental and computational protocols for the characterization and utilization of this versatile chemical intermediate.

Part 1: Electronic Architecture and Molecular Properties

The reactivity of 3-bromobut-2-enal is not merely the sum of its parts but a consequence of the electronic communication between the aldehyde, the alkene, and the bromine substituent. Understanding this electronic landscape is paramount to predicting and controlling its chemical behavior.

Structural and Electronic Effects

3-Bromobut-2-enal features a conjugated system where the π-electrons of the C=C double bond are delocalized across the C=O bond. This conjugation is perturbed by the presence of the bromine atom at the β-position (C3). Two primary electronic effects are at play:

  • Inductive Effect (-I): Both the oxygen of the carbonyl group and the bromine atom are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbon skeleton through the σ-bonds.

  • Resonance Effect:

    • The carbonyl group is a powerful resonance-withdrawing group (-R), pulling π-electron density from the double bond towards the oxygen atom. This creates a significant electron deficiency at the β-carbon (C3).

    • The bromine atom exhibits a dual role. While it is inductively withdrawing, it also possesses lone pairs that can be donated into the π-system (+R effect). However, due to the poor orbital overlap between the 2p orbital of carbon and the 4p orbital of bromine, this resonance donation is weak and generally overshadowed by its inductive withdrawal and the dominant resonance effect of the carbonyl group.

The net result is a highly polarized molecule with distinct electrophilic centers, as illustrated by its key resonance contributors.

Caption: Resonance delocalization creating electrophilic sites.

Frontier Molecular Orbitals (FMOs)

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial indicators of reactivity. While direct experimental and extensive computational studies on 3-bromobut-2-enal are scarce, data from the structurally analogous (E)-3-bromobut-2-enoic acid, determined by Density Functional Theory (DFT), provides valuable insights.[1] The replacement of a carboxylic acid group with an aldehyde is expected to further lower the LUMO energy due to the aldehyde's strong electrophilic character, making the molecule more susceptible to nucleophilic attack.

Table 1: Comparative Electronic Properties via DFT (B3LYP/6-311+G(d,p))

Property(E)-3-bromobut-2-enoic acid[1](E)-crotonic acid (unsubstituted)[1]
HOMO Energy (eV) -6.892-6.754
LUMO Energy (eV) -1.125-0.897
HOMO-LUMO Gap (eV) 5.7675.857
Dipole Moment (Debye) 3.542.78

Note: This data is for the corresponding enoic acids and serves as a theoretical proxy. The trends observed are expected to be analogous for the enals.

The data shows that the bromine substitution lowers both the HOMO and LUMO energy levels compared to the non-halogenated parent compound.[1] A lower LUMO energy indicates a more electrophilic molecule, more readily accepting electrons from a nucleophile. The HOMO-LUMO gap, a measure of chemical stability, is slightly reduced, suggesting a marginal increase in reactivity upon bromination.[1]

Part 2: Reactivity Profile

The electronic structure of 3-bromobut-2-enal gives rise to three primary sites for chemical attack: the electrophilic carbonyl carbon (C1), the electron-deficient β-carbon (C3), and the carbon-bromine bond (C3).

Nucleophilic Reactions: A Tale of Two Pathways

The most significant reactions of α,β-unsaturated carbonyls involve nucleophilic addition.[2][3] The key determinant of the reaction pathway is the nature of the nucleophile, often described by Hard-Soft Acid-Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center.[4]

  • Conjugate Addition (1,4-Addition): Soft nucleophiles (e.g., Gilman reagents, enamines, thiols, secondary amines) preferentially attack the soft β-carbon.[4] The initial attack generates an enolate intermediate, which is then protonated (typically during workup) to yield the saturated carbonyl compound. This is the vinylogous counterpart to direct nucleophilic addition.[4]

  • Direct Addition (1,2-Addition): Hard, non-stabilized nucleophiles (e.g., Grignard reagents, organolithiums, hydrides) tend to attack the hard carbonyl carbon.[5] This reaction is often faster and can be irreversible. The resulting product is a tetrahedral alkoxide intermediate.[5]

G cluster_paths Competing Nucleophilic Pathways start 3-Bromobut-2-enal + Nucleophile (Nu⁻) path14 1,4-Addition (Conjugate) start->path14 path12 1,2-Addition (Direct) start->path12 enolate Enolate Intermediate path14->enolate Soft Nucleophile product14 Saturated Aldehyde enolate->product14 Protonation alkoxide Alkoxide Intermediate path12->alkoxide Hard Nucleophile product12 Allylic Alcohol alkoxide->product12 Protonation

Caption: Competing pathways for nucleophilic attack.

Electrophilic Additions to the Alkene

While the C=C double bond is electron-deficient compared to a simple alkene, it can still undergo electrophilic addition, though typically under more forcing conditions. The high electron density of the π-bond can polarize an approaching electrophile like Br₂.[6][7] The reaction proceeds via a carbocation or halonium ion intermediate, followed by attack of a nucleophile.[8][9] The regioselectivity is governed by the stability of the intermediate carbocation, which is influenced by the powerful inductive and resonance effects of the adjacent carbonyl group.

Substitution of Vinylic Bromine

Nucleophilic substitution at an sp²-hybridized carbon, such as a vinylic halide, is generally difficult. However, the presence of the activating carbonyl group can facilitate this transformation through mechanisms like addition-elimination, particularly with strong nucleophiles under suitable conditions.

Part 3: Experimental and Computational Protocols

To fully characterize and exploit the reactivity of 3-bromobut-2-enal, a combination of computational modeling and empirical analysis is essential.

Protocol: DFT Computational Analysis

This protocol outlines the steps to theoretically model the electronic properties of 3-bromobut-2-enal, based on established methodologies for similar molecules.[1]

Objective: To determine the optimized molecular geometry, HOMO-LUMO energies, and dipole moment.

Methodology:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Model Building: Construct the (E)- and (Z)-isomers of 3-bromobut-2-enal using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization in the gas phase using Density Functional Theory (DFT).

    • Functional: B3LYP (Becke's three-parameter hybrid functional).

    • Basis Set: 6-311+G(d,p). This level of theory provides a good balance of accuracy and computational cost for organic molecules.[1]

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: From the optimized structure, calculate the electronic properties, including the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the total dipole moment.[1]

  • Data Analysis: Compare the computed values with related molecules to understand the electronic impact of the bromine and aldehyde functionalities.

G cluster_workflow DFT Analysis Workflow A 1. Build 3D Molecular Structure B 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum) B->C D 4. Calculate Electronic Properties (HOMO, LUMO, Dipole Moment) C->D E 5. Analyze & Compare Data D->E

Caption: Workflow for DFT computational analysis.

Spectroscopic Characterization

Standard spectroscopic methods are used to confirm the structure and purity of 3-bromobut-2-enal.

Table 2: Predicted Spectroscopic Data for (E)-3-Bromobut-2-enal

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR Aldehydic H (C1)δ 9.5-10.0 ppmHighly deshielded proton attached to the carbonyl carbon.
Vinylic H (C2)δ 6.5-7.0 ppmDeshielded by the adjacent carbonyl group and coupled to the C1 proton.
Methyl H (C4)δ 2.3-2.6 ppmAttached to the sp² carbon bearing the bromine.
¹³C NMR Carbonyl C (C1)δ 190-200 ppmCharacteristic chemical shift for an aldehyde carbonyl carbon.
Alkene C (C2)δ 135-145 ppmDeshielded by the adjacent carbonyl.
Alkene C (C3)δ 140-150 ppmInfluenced by both the double bond and the electronegative bromine.
Methyl C (C4)δ 20-25 ppmTypical range for a methyl group on a double bond.
IR Spec. C=O Stretch~1690-1710 cm⁻¹Conjugation lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹).
C=C Stretch~1620-1640 cm⁻¹Characteristic alkene stretch.
Protocol: Kinetic Analysis of Nucleophilic Addition

This protocol describes a general method to quantify the reactivity of 3-bromobut-2-enal with a given nucleophile, adapted from studies on related compounds.[3][10]

Objective: To determine the second-order rate constant for the reaction of 3-bromobut-2-enal with a nucleophile.

Methodology:

  • Reagents & Solutions: Prepare stock solutions of 3-bromobut-2-enal and the chosen nucleophile in a suitable solvent (e.g., acetonitrile, buffered aqueous solution). Maintain pseudo-first-order conditions by using a large excess of the nucleophile.

  • Reaction Monitoring: Initiate the reaction by mixing the reagent solutions in a temperature-controlled cuvette within a UV-Vis spectrophotometer or an HPLC-UV system.[3]

  • Data Acquisition: Monitor the disappearance of the 3-bromobut-2-enal reactant over time by measuring the decrease in its characteristic UV absorbance at a wavelength where it does not overlap with the product or nucleophile.

  • Kinetic Plot: Plot the natural logarithm of the reactant concentration (ln[A]) versus time. For a pseudo-first-order reaction, this should yield a straight line.

  • Rate Constant Calculation: The slope of the line is equal to -k', where k' is the pseudo-first-order rate constant.

  • Second-Order Rate Constant: Divide k' by the concentration of the nucleophile in excess to obtain the second-order rate constant (k₂). Repeat at various nucleophile concentrations to confirm the reaction order.

Conclusion

3-Bromobut-2-enal is a classic example of how electronic effects within a molecule dictate its chemical personality. The powerful electron-withdrawing nature of the aldehyde group, combined with the inductive and resonance effects of the bromine substituent, creates a polarized and highly reactive conjugated system. Its reactivity is characterized by a susceptibility to nucleophilic attack at two distinct sites—the hard carbonyl carbon and the soft β-carbon—with the reaction pathway being highly dependent on the nature of the attacking nucleophile. This predictable, yet tunable, reactivity makes 3-bromobut-2-enal a valuable and versatile building block for the synthesis of more complex molecular architectures in pharmaceutical and materials science.

References

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Exploratory

A Technical Guide to the Thermodynamic Stability of (E)- and (Z)-3-Bromobut-2-enal Isomers

Abstract The geometric isomerism of α,β-unsaturated carbonyl compounds is a cornerstone of stereochemistry, with profound implications for reaction outcomes, material properties, and biological activity. This technical g...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The geometric isomerism of α,β-unsaturated carbonyl compounds is a cornerstone of stereochemistry, with profound implications for reaction outcomes, material properties, and biological activity. This technical guide provides an in-depth analysis of the thermodynamic stability of the (E) and (Z) isomers of 3-bromobut-2-enal. We will dissect the underlying physicochemical principles, including steric and electronic effects, that govern their relative stabilities. Furthermore, this guide presents validated experimental and computational protocols for the quantitative determination of isomer stability, designed for implementation in research and development settings. The synthesis of theoretical understanding and practical methodology aims to equip researchers, scientists, and drug development professionals with the tools to predict and control isomeric composition in their work.

Introduction: The Significance of Isomeric Purity

3-Bromobut-2-enal is an α,β-unsaturated aldehyde, a class of compounds known for its rich reactivity and utility as a synthetic intermediate.[1][2] The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in two distinct diastereomers: (E)-3-bromobut-2-enal and (Z)-3-bromobut-2-enal.

The spatial arrangement of the substituents—specifically the bromine atom and the aldehyde group relative to the C=C double bond—differentiates these isomers and dictates their physical properties and chemical behavior. In drug development and materials science, a single isomer is often responsible for the desired biological activity or material characteristic, while the other may be inactive or even detrimental. Therefore, a comprehensive understanding of the factors controlling the thermodynamic equilibrium between these isomers is not merely an academic exercise; it is critical for designing stereoselective syntheses and ensuring the purity and efficacy of the final product.

Theoretical Framework: Deconstructing Isomer Stability

The relative thermodynamic stability of alkene isomers is governed by a delicate balance of competing steric and electronic factors. For 3-bromobut-2-enal, these forces collectively determine which isomer possesses a lower ground-state energy.

The Dominant Role of Steric Hindrance

Steric hindrance, or the repulsive interaction between non-bonded atoms or groups in close proximity, is often the most significant factor in determining the stability of geometric isomers.[3][4][5]

  • (Z)-Isomer: In the (Z) configuration, the bulky bromine atom and the formyl (-CHO) group are positioned on the same side of the double bond (cis). This arrangement forces their electron clouds into close proximity, leading to significant van der Waals repulsion. This steric strain raises the potential energy of the molecule, rendering it less stable.

  • (E)-Isomer: Conversely, the (E) configuration places the bromine atom and the formyl group on opposite sides of the double bond (trans). This maximizes the distance between them, minimizing steric repulsion and resulting in a lower energy, more stable state.[4][6]

Modulatory Electronic Effects

While secondary to steric effects in this case, electronic interactions also contribute to the overall stability profile.[7]

  • Conjugation: Both isomers benefit from the stabilizing effect of conjugation, where the π-systems of the C=C double bond and the C=O carbonyl group overlap. This delocalization of electrons across the C=C-C=O system lowers the overall energy of the molecule.[8] This effect is present in both isomers and provides a baseline stability for the core structure.

  • Dipole-Dipole Interactions: The C-Br and C=O bonds are both polar, creating bond dipoles. In the (E)-isomer, these two major dipole vectors point in generally opposing directions, leading to a partial cancellation and a lower overall molecular dipole moment. In the (Z)-isomer, the dipoles are oriented more closely in the same direction, resulting in a larger net dipole moment. In non-polar environments, a lower dipole moment is generally associated with greater stability.

  • s-cis vs. s-trans Conformation: Rotation around the C2-C3 single bond leads to two primary planar conformations: s-trans (C=C and C=O anti-periplanar) and s-cis (C=C and C=O syn-periplanar). For α,β-unsaturated aldehydes like crotonaldehyde, the s-trans conformer is known to be more stable, as it minimizes steric clashes.[9] This preference is expected to hold for both (E)- and (Z)-3-bromobut-2-enal, influencing the molecule's ground-state geometry.

Workflow for Stability Determination

A dual approach, combining empirical measurement with theoretical calculation, provides the most robust and self-validating system for determining isomer stability. The following workflow outlines this comprehensive strategy.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow exp_start Isomer Mixture of 3-Bromobut-2-enal equilibration Catalytic Equilibration (e.g., I₂, heat) exp_start->equilibration Achieve Thermodynamic Equilibrium nmr_acq ¹H NMR Spectroscopy equilibration->nmr_acq Sample Analysis exp_analysis Integrate Peaks & Calculate K_eq nmr_acq->exp_analysis Data Processing exp_result ΔG° = -RT ln(K_eq) exp_analysis->exp_result Calculate Free Energy Difference final_conclusion Final Conclusion on Thermodynamic Stability exp_result->final_conclusion Corroborate comp_start Build (E) and (Z) Isomer Structures dft_opt Geometry Optimization (DFT: ωB97X-D/aug-cc-pVDZ) comp_start->dft_opt Find Energy Minima freq_calc Frequency Calculation dft_opt->freq_calc Verify Minima (No Imaginary Frequencies) comp_analysis Compare Electronic Energies (ΔE) freq_calc->comp_analysis Data Extraction comp_result Predicted Stability (Lower Energy Isomer) comp_analysis->comp_result Determine Relative Energy comp_result->final_conclusion Corroborate

Caption: Combined workflow for determining isomer stability.

Experimental Protocol: Isomer Equilibration and ¹H NMR Analysis

This protocol provides a self-validating method to determine the Gibbs free energy difference between the isomers by measuring their equilibrium concentrations.

Objective: To establish a thermodynamic equilibrium between (E)- and (Z)-3-bromobut-2-enal and quantify the isomer ratio using ¹H NMR spectroscopy.

Materials:

  • A mixture of (E)- and (Z)-3-bromobut-2-enal isomers

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Iodine (I₂), crystalline

  • NMR tubes

  • Constant temperature bath

  • NMR Spectrometer (≥400 MHz recommended)

Methodology:

  • Sample Preparation: Prepare a solution of the 3-bromobut-2-enal isomer mixture in CDCl₃ at a concentration of approximately 20-50 mM in an NMR tube.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the initial mixture at a known temperature (e.g., 298 K). This quantifies the starting, or kinetic, ratio of isomers.

  • Initiation of Equilibration: Add a single small crystal of iodine (catalytic amount) to the NMR tube. Iodine acts as a radical catalyst, facilitating rotation around the C=C bond and allowing the mixture to reach thermodynamic equilibrium.[10][11]

    • Causality Note: The catalyst lowers the activation energy for interconversion, ensuring that equilibrium is reached within a reasonable timeframe without altering the final equilibrium position.

  • Equilibration: Seal the NMR tube and place it in a constant temperature bath set to a controlled temperature (e.g., 50 °C). The choice of temperature can affect the time required to reach equilibrium.

  • Monitoring: Periodically (e.g., every 2 hours), remove the tube from the bath, cool it to the spectrometer's analysis temperature, and acquire a ¹H NMR spectrum. Compare the integral ratios of characteristic signals for the (E) and (Z) isomers.

    • Self-Validation: Equilibrium is confirmed when the isomer ratio remains constant over at least two consecutive measurements.

  • Data Analysis:

    • Identify non-overlapping signals unique to each isomer. The aldehydic protons (δ ≈ 9.5-10.5 ppm) and the vinyl proton at C2 are typically well-resolved.

    • Carefully integrate the chosen signals for the (E)-isomer (I_E) and the (Z)-isomer (I_Z).

    • Calculate the equilibrium constant: K_eq = [E] / [Z] = I_E / I_Z .

  • Thermodynamic Calculation:

    • Calculate the standard Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the absolute temperature (in Kelvin) at which equilibrium was established.

Computational Protocol: Density Functional Theory (DFT) Calculations

This protocol uses first-principles calculations to predict the relative stability of the isomers by comparing their computed ground-state energies.[12]

Objective: To calculate the electronic energies of the (E) and (Z) isomers of 3-bromobut-2-enal and determine their relative stability.

Software: A standard quantum chemistry package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Structure Building: Construct the 3D structures for both (E)- and (Z)-3-bromobut-2-enal. Ensure the initial geometries correctly reflect the respective stereochemistry and the preferred s-trans conformation.

  • Geometry Optimization: Perform a full geometry optimization for each isomer to locate the minimum energy structure on the potential energy surface.

    • Method: Density Functional Theory (DFT) is the recommended method for its balance of accuracy and computational cost.

    • Functional: A modern functional such as ωB97X-D is advised, as it includes dispersion corrections important for accurately modeling non-covalent interactions like steric repulsion.[13]

    • Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as aug-cc-pVDZ or a Pople-style equivalent like 6-311+G(d,p) , is required for accurate results.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on each optimized structure using the same level of theory.

    • Self-Validation: A true energy minimum is confirmed by the absence of any imaginary frequencies. The output also provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

  • Energy Analysis:

    • Extract the final electronic energies (E_elec) or, for greater accuracy, the Gibbs free energies (G) from the output files.

    • Calculate the relative energy difference: ΔE = E_(Z) - E_(E) or ΔG = G_(Z) - G_(E) .

    • A positive value for ΔE or ΔG indicates that the (Z)-isomer is higher in energy and therefore less stable than the (E)-isomer.

Synthesis of Results

The experimental and computational data are expected to converge, providing a cohesive picture of the isomers' relative stability.

Parameter (E)-3-bromobut-2-enal (Z)-3-bromobut-2-enal Source
Predicted Stability More StableLess StableTheoretical Analysis
Expected Equilibrium Ratio (%) > 95%< 5%Experimental (NMR)
Calculated Relative Energy (ΔE) 0 kJ/mol (Reference)+ 5 to 15 kJ/molComputational (DFT)

Note: The quantitative values in this table are predictive and serve as a guide for expected results. Actual values must be determined experimentally and computationally.

Conclusion and Outlook

This guide has established, through both theoretical reasoning and outlined practical workflows, that the (E)-isomer of 3-bromobut-2-enal is thermodynamically more stable than its (Z)-counterpart . The primary driving force for this stability difference is the minimization of steric hindrance between the bromine atom and the formyl group in the (E) configuration. This fundamental understanding is crucial for professionals in chemical synthesis and drug development, as reaction conditions that favor thermodynamic control will invariably lead to the enrichment of the (E)-isomer. The presented protocols for experimental and computational analysis offer a reliable framework for quantifying such stability differences, enabling more precise control over product stereochemistry in research and manufacturing.

References

  • LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical research in toxicology, 27(7), 1081–1091. [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2023). 7.8: Stability of Alkenes. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]

  • Bowles, A. J., George, W. O., & Maddams, W. F. (1969). Conformations of some αβ-unsaturated carbonyl compounds. Part I. Infrared spectra of acraldehyde, crotonaldehyde, methyl vinyl ketone, and ethylideneacetone. Journal of the Chemical Society B: Physical Organic, 810-818. [Link]

  • Francis Academic Press. (n.d.). Study of Electronic Effect in Organic Reactions Introduction. Francis Academic Press. [Link]

  • Orango. (2024). A Detailed Guide to Reactions and Stability of Conjugated Dienes. Orango. [Link]

  • Fujiwara, T., et al. (2018). Improvement of chemical stability of conjugated dienes by chlorine substitution. Scientific Reports, 8(1), 16454. [Link]

  • Singh, A. K., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24467–24474. [Link]

  • Zhdankin, V. V. (2021). Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors. PeerJ Organic Chemistry, 1, e4. [Link]

  • Hossain, M. A., et al. (2023). A Density Functional Theory Study of 4-OH Aldehydes. Eng. Proc., 55(1), 60. [Link]

  • de Fatima, A., et al. (2023). Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. RSC Advances, 13(49), 34605-34614. [Link]

  • Chemistry Stack Exchange. (2013). Stability of branched alkenes. Chemistry Stack Exchange. [Link]

  • Sharma, S., et al. (2021). Probing the Visible Light-Driven Geometrical Isomerization of 4-Arylbut-3-ene-2-amines. The Journal of organic chemistry, 86(24), 17875–17885. [Link]

  • Di Mola, A., et al. (2024). Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights. Molecules, 29(1), 229. [Link]

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Foundational

Introduction: The Analytical Significance of 3-Bromobut-2-enal

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 3-Bromobut-2-enal 3-Bromobut-2-enal is an α,β-unsaturated aldehyde containing a halogen substituent. Its structure, featuring a reactive carb...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 3-Bromobut-2-enal

3-Bromobut-2-enal is an α,β-unsaturated aldehyde containing a halogen substituent. Its structure, featuring a reactive carbonyl group, a carbon-carbon double bond, and a bromine atom, makes it a molecule of interest in synthetic chemistry and as a potential environmental or biological compound.[1][2] Mass spectrometry is a pivotal analytical technique for the structural elucidation of such molecules, providing a molecular fingerprint through controlled fragmentation.[3] This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 3-bromobut-2-enal, grounded in the fundamental principles of mass spectrometry and the established fragmentation behaviors of related chemical classes. Understanding these fragmentation pathways is crucial for researchers, scientists, and drug development professionals for the unambiguous identification and characterization of this and similar compounds.

The Molecular Ion: A Halogenated Signature

Under electron ionization, a 3-bromobut-2-enal molecule (C₄H₅BrO) will lose an electron to form a molecular ion (M⁺•).[4] A key characteristic of the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion and any bromine-containing fragments.[5] Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively).[6] This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z): the M⁺• peak and the (M+2)⁺• peak.[5] For 3-bromobut-2-enal, with a monoisotopic mass of approximately 147.95 u, the molecular ion region will display prominent peaks at m/z 148 and 150.[2][7]

Predicted Fragmentation Pathways of 3-Bromobut-2-enal

The fragmentation of the 3-bromobut-2-enal molecular ion is driven by the presence of the carbonyl group, the double bond, and the bromine atom. The primary fragmentation pathways are predicted to be cleavage of the carbon-bromine bond and α-cleavage adjacent to the carbonyl group.

Carbon-Bromine Bond Cleavage: A Dominant Pathway

The carbon-bromine bond is relatively weak and its cleavage is a common and often dominant fragmentation pathway for organobromine compounds.[8] This homolytic cleavage results in the loss of a bromine radical (•Br), leading to the formation of a stable but-2-enoyl cation.

  • [C₄H₅O]⁺ at m/z 69: The loss of the bromine radical (⁷⁹Br or ⁸¹Br) from the molecular ion results in a fragment at m/z 69. This ion is resonance-stabilized, which contributes to its predicted high abundance.

α-Cleavage: Characteristic Carbonyl Fragmentation

α-Cleavage is a hallmark fragmentation mechanism for carbonyl compounds, involving the breaking of the bond adjacent to the carbonyl group.[9][10][11] For 3-bromobut-2-enal, two primary α-cleavage events are possible:

  • Loss of a Hydrogen Radical (•H): Cleavage of the C-H bond of the aldehyde group is a characteristic fragmentation for aldehydes, leading to the formation of a stable acylium ion.[10] This would result in a fragment observed at M-1.

    • [C₄H₄BrO]⁺ at m/z 147/149: This fragment, showing the characteristic bromine isotopic pattern, is a strong indicator of an aldehyde functionality.

  • Loss of the Brominated Vinyl Group: Cleavage of the C-C bond between the carbonyl carbon and the double bond would result in the loss of a brominated vinyl radical.

    • [CHO]⁺ at m/z 29: This would produce the formyl cation, a common fragment in the mass spectra of aldehydes.

Other Potential Fragmentations

While C-Br bond cleavage and α-cleavage are predicted to be the major fragmentation pathways, other less prominent fragmentation events may also occur:

  • Loss of Carbon Monoxide (CO): Acylium ions formed through α-cleavage can subsequently lose a neutral molecule of carbon monoxide.

    • [C₃H₄Br]⁺ from [C₄H₄BrO]⁺: The M-1 fragment could lose CO (28 u) to yield a fragment at m/z 119/121.

  • Rearrangement Reactions: Although less predictable, rearrangement reactions such as the McLafferty rearrangement can occur in carbonyl compounds with accessible gamma-hydrogens.[12][13] In the case of 3-bromobut-2-enal, a McLafferty-type rearrangement is not expected due to the lack of a γ-hydrogen on a saturated carbon.

Summary of Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for 3-bromobut-2-enal under electron ionization.

m/z (Predicted)Proposed Fragment IonProposed StructureFragmentation PathwayPredicted Relative Abundance
148/150[C₄H₅BrO]⁺•CH₃-C(Br)=CH-CHOMolecular Ion (M⁺•) Moderate
147/149[C₄H₄BrO]⁺CH₃-C(Br)=CH-CO⁺α-cleavage (loss of •H)High
119/121[C₃H₄Br]⁺[CH₃-C(Br)=CH]⁺Loss of CO from m/z 147/149Low to Moderate
69[C₄H₅O]⁺CH₃-CH=CH-CO⁺Loss of •BrHigh (likely base peak)
41[C₃H₅]⁺[CH₃-CH=CH]⁺Further fragmentationModerate
29[CHO]⁺H-C≡O⁺α-cleavageModerate

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways of 3-bromobut-2-enal.

G M [C₄H₅BrO]⁺• m/z 148/150 Molecular Ion F1 [C₄H₄BrO]⁺ m/z 147/149 M->F1 - •H (α-cleavage) F2 [C₄H₅O]⁺ m/z 69 (Base Peak) M->F2 - •Br F3 [CHO]⁺ m/z 29 M->F3 - •C₃H₄Br (α-cleavage) F4 [C₃H₄Br]⁺ m/z 119/121 F1->F4 - CO

Caption: Predicted EI fragmentation of 3-bromobut-2-enal.

Experimental Protocol: Acquiring a Mass Spectrum

1. Sample Preparation:

  • Dissolve approximately 1 mg of 3-bromobut-2-enal in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or methanol).
  • Serially dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:
  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 250°C.
  • Final hold: 5 minutes at 250°C.
  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 25-250.
  • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.
  • Acquire the total ion chromatogram (TIC) and the mass spectra of the eluting peaks.
  • Identify the peak corresponding to 3-bromobut-2-enal based on its retention time.
  • Analyze the mass spectrum of the identified peak, paying close attention to the molecular ion region and the presence of the predicted fragment ions.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide provides a comprehensive, albeit predictive, analysis of the electron ionization mass spectrometry fragmentation of 3-bromobut-2-enal. By applying the established principles of fragmentation for halogenated and unsaturated carbonyl compounds, we can anticipate the key features of its mass spectrum. The characteristic bromine isotopic pattern, coupled with the predicted high abundance of fragments resulting from C-Br bond cleavage and α-cleavage, provides a robust framework for the identification and structural confirmation of this molecule. The experimental protocol outlined offers a practical approach for obtaining empirical data to validate these predictions. This guide serves as a valuable resource for scientists engaged in the analysis of complex organic molecules, enabling more confident and efficient structural elucidation.

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  • ACS Publications. (2015, September 17). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. Retrieved from [Link]

  • YouTube. (2023, February 4). predicting likely fragments in a mass spectrum. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • YouTube. (2021, October 20). McLafferty Rearrangement in Mass Spectroscopy and Tricks to identify an unknown structure. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectral fragmentation of compound 2 suggested at δ 3.36 ppm... Retrieved from [Link]

  • ACS Publications. (2015, September 10). Novel Analytical Approach for Brominated Flame Retardants Based on the Use of Gas Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry with Emphasis in Highly Brominated Congeners. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Conjugate Addition Protocols for 3-Bromobut-2-enal

Audience: Researchers, scientists, and drug development professionals Discipline: Synthetic Organic Chemistry & Process Development Introduction & Mechanistic Causality 3-Bromobut-2-enal is a highly versatile, bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Synthetic Organic Chemistry & Process Development

Introduction & Mechanistic Causality

3-Bromobut-2-enal is a highly versatile, bifunctional electrophile that serves as a critical linchpin in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, such as the Group A Streptogramin antibiotics . Its unique reactivity profile is governed by two synergistic structural features: an α,β -unsaturated carbonyl system (acting as a Michael acceptor) and a β -bromide leaving group.

Depending on the nature of the nucleophile and the catalytic environment, 3-bromobut-2-enal can be directed down two distinct conjugate addition pathways:

  • Catalytic Asymmetric Umpolung Conjugate Addition: Imines, which are conventionally electrophilic, can be reversed in polarity (umpolung) via deprotonation to form 2-azaallyl anions. When chaperoned by a chiral phase-transfer catalyst (PTC), these anions perform a highly enantioselective 1,4-addition into the β -position of the enal . The causality here relies on the biphasic system: the base deprotonates the imine at the interface, while the chiral PTC shields the anion in the organic phase, preventing premature protonation and dictating the stereochemical approach.

  • 1,4-Addition-Elimination: Soft nucleophiles, such as organocuprates (Gilman reagents) or thiolates, preferentially attack the soft β -carbon (LUMO) rather than the hard carbonyl carbon. The causality of the subsequent elimination is thermodynamically driven; the transient enolate collapses to expel the β -bromide, irreversibly restoring the conjugated π -system and yielding a β -substituted enal .

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two primary conjugate addition modalities involving 3-bromobut-2-enal.

Reaction ModalityNucleophile SourceCatalyst / MediatorTemperature ProfilePrimary ProductTypical Yield / Selectivity
Umpolung Addition 2-Azaallyl Anion (from Imine)Cinchona-derived PTC (e.g., C-21b)0 °C (Biphasic)Chiral γ -amino enal / Pyrrolidine75–90% Yield, >95% ee
Addition-Elimination Organocuprate ( R2​CuLi )Stoichiometric CuI-78 °C to 0 °C β -Alkyl/Aryl substituted Enal70–85% Yield, Complete (E)-retention
Thiolate Addition Aryl/Alkyl ThiolateAmine Base (e.g., Et3​N )Room Temperature β -Thio substituted Enal>85% Yield

Mandatory Visualization: Reaction Pathways

G cluster_umpolung Pathway A: Umpolung Addition cluster_addelim Pathway B: Addition-Elimination Enal 3-Bromobut-2-enal (Electrophile) ConjAdd Asymmetric Conjugate Addition Enal->ConjAdd AddElim 1,4-Addition & Bromide Elimination Enal->AddElim Azaallyl 2-Azaallyl Anion (Nucleophile) Azaallyl->ConjAdd PTC Chiral PTC (Catalyst) PTC->ConjAdd ChiralAmine Chiral Amino Compound ConjAdd->ChiralAmine Cuprate Organocuprate (Soft Nucleophile) Cuprate->AddElim BetaSub β-Substituted Enal AddElim->BetaSub

Divergent nucleophilic conjugate addition pathways of 3-bromobut-2-enal.

Self-Validating Experimental Protocols

Protocol A: Catalytic Asymmetric Umpolung Conjugate Addition

This protocol details the enantioselective addition of an imine-derived 2-azaallyl anion to 3-bromobut-2-enal, utilizing a cinchona alkaloid phase-transfer catalyst .

Reagents & Materials:

  • Ketimine substrate (0.20 mmol)

  • (E)-3-bromobut-2-enal (0.40 mmol, 2.0 equiv)

  • Chiral PTC (e.g., Cinchonine-derived C-21b) (2.5 mol%)

  • Aqueous KOH (50 wt%, 10 mol%)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • System Initialization: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the ketimine (0.20 mmol) and the chiral PTC (2.5 mol%) in anhydrous toluene (2.0 mL) under an argon atmosphere.

  • Anion Generation: Add the aqueous KOH solution (50 wt%, 10 mol%) to the stirring mixture at room temperature.

    • 🟢 Validation Checkpoint: The organic layer should exhibit a distinct color shift (typically from colorless/pale yellow to deep orange/red), visually confirming the deprotonation of the imine and the formation of the 2-azaallyl anion.

  • Electrophile Addition: Cool the biphasic mixture to 0 °C using an ice-water bath. Add (E)-3-bromobut-2-enal (0.40 mmol) dropwise over 15 minutes to prevent localized exothermic spikes that could degrade enantioselectivity.

  • Reaction Maturation: Stir the reaction vigorously at 0 °C for 1 to 5 hours.

    • 🟢 Validation Checkpoint: Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 4:1). The complete consumption of the UV-active imine spot and the appearance of a new, lower Rf​ product spot confirms conversion.

  • Quench & Isolation: Filter the cold reaction mixture through a short pad of Celite to remove the aqueous base and catalyst precipitates. Wash the pad with cold toluene (1.0 mL). The crude product in the toluene solution can be used directly for subsequent cyclization or reduction steps, or concentrated in vacuo for flash chromatography.

Protocol B: 1,4-Addition-Elimination with Organocuprates

This protocol describes the synthesis of a β -alkyl substituted enal via the addition of a soft Gilman reagent to 3-bromobut-2-enal, followed by spontaneous bromide elimination.

Reagents & Materials:

  • Copper(I) Iodide (CuI, 1.0 mmol, rigorously purified)

  • Alkyllithium reagent (e.g., Methyllithium, 2.0 mmol)

  • (E)-3-bromobut-2-enal (0.8 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Saturated aqueous NH4​Cl

Step-by-Step Methodology:

  • Cuprate Formation: Suspend CuI (1.0 mmol) in anhydrous THF (5.0 mL) under argon and cool to -78 °C. Add the alkyllithium reagent (2.0 mmol) dropwise.

    • 🟢 Validation Checkpoint: Upon addition of the first equivalent of alkyllithium, a yellow precipitate (polymeric alkylcopper) will form. Upon addition of the second equivalent, the precipitate must completely dissolve to yield a clear, colorless to pale-yellow solution of the Gilman reagent ( R2​CuLi ). Failure to achieve a clear solution indicates inactive CuI or moisture contamination; the reaction must be aborted.

  • Conjugate Addition: Dissolve (E)-3-bromobut-2-enal (0.8 mmol) in THF (5.0 mL) and add it dropwise to the cuprate solution at -78 °C over 20 minutes.

  • Elimination Phase: Maintain the reaction at -78 °C for 1 hour to ensure complete 1,4-addition. Subsequently, remove the cooling bath and allow the mixture to gradually warm to 0 °C over 1 hour.

    • 🟢 Validation Checkpoint: As the reaction warms, the solution will turn dark, and black/brown copper salts will precipitate. This visual cue validates the collapse of the intermediate copper enolate and the successful elimination of the bromide ion to restore the conjugated double bond.

  • Workup: Quench the reaction at 0 °C by carefully adding saturated aqueous NH4​Cl (10 mL). Stir vigorously open to the air for 30 minutes until the aqueous layer turns deep blue (confirming the oxidation and solubilization of copper salts).

  • Purification: Extract the aqueous layer with diethyl ether ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify the β -substituted enal via silica gel flash chromatography.

References

  • Seiple, I. B., Zhang, Z., Jakubec, P., Langlois-Mercier, A., Wright, P. M., Hog, D. T., Yabu, K., Allu, S. R., Fukuzaki, T., Kurteva, P. N., & Myers, A. G. "Modular, Scalable Synthesis of Group A Streptogramin Antibiotics." Journal of the American Chemical Society, 139(38), 13252–13255 (2017). URL:[Link]

  • Wu, Y., Hu, L., Li, Z., & Deng, L. "Catalytic asymmetric umpolung reactions of imines." Nature, 523, 445–450 (2015). URL:[Link]

  • Smith, A. B., Safonov, I. G., & Corbett, R. M. "Total Syntheses of (+)-Zampanolide and (+)-Dactylolide Exploiting a Unified Strategy." Journal of the American Chemical Society, 124(37), 11102–11113 (2002). URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting low reactivity of 3-bromobut-2-enal in sterically hindered reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 3-bromobut-2-enal .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize 3-bromobut-2-enal . This molecule is a highly versatile but notoriously recalcitrant bifunctional electrophile. It possesses a sterically hindered vinylic bromide and an α,β -unsaturated aldehyde[1].

When deploying this substrate in complex drug development workflows, researchers typically encounter two major failure modes: stalled palladium-catalyzed cross-couplings (due to steric shielding of the C-Br bond) and poor regioselectivity during nucleophilic additions (competing 1,4-addition or enolization). This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Diagnostic Workflow

TroubleshootingWorkflow Start 3-bromobut-2-enal Low Reactivity Decision Target Functional Group? Start->Decision PathA Vinylic Bromide (Cross-Coupling) Decision->PathA PathB Aldehyde (Nucleophilic Addition) Decision->PathB IssueA Failure: Slow Oxidative Addition & Aldehyde Degradation PathA->IssueA IssueB Failure: Competing 1,4-Addition & Enolization PathB->IssueB SolA1 Use Buchwald Ligands (e.g., SPhos, XPhos) IssueA->SolA1 SolA2 Use Mild Silanolate Bases (e.g., KOSiEt3) IssueA->SolA2 SolB1 Luche-Type Activation (CeCl3) IssueB->SolB1 SolB2 Strict Cryogenic Control (-78 °C) IssueB->SolB2

Workflow for diagnosing and resolving reactivity bottlenecks in 3-bromobut-2-enal.

Module 1: Overcoming Steric Hindrance in Palladium-Catalyzed Cross-Couplings

Q: My Suzuki-Miyaura coupling with 3-bromobut-2-enal yields mostly unreacted starting material and trace degradation products. Why is the oxidative addition failing?

A: The β -methyl group and the adjacent planar aldehyde geometry create a severe steric shield around the C-Br bond. This raises the activation energy required for the palladium catalyst to undergo oxidative addition. Furthermore, if you are using standard inorganic bases (e.g., NaOH, Na2CO3) and elevated temperatures to force the reaction, the base will trigger aldol condensation or polymerization of the unprotected aldehyde moiety.

The Mechanistic Solution: You must shift to bulky, electron-rich dialkylbiaryl phosphine ligands (such as 2 like SPhos or XPhos)[2] or proazaphosphatranes[3]. These ligands possess a lower coordination number, favoring the highly active monoligated Pd(0) species. Their electron richness accelerates oxidative addition into hindered C-Br bonds, while their steric bulk forces rapid reductive elimination, preventing catalyst trapping.

To protect the aldehyde, abandon aqueous bases. Instead, utilize 4[4]. KOSiEt3 facilitates in-situ silanolate exchange for transmetalation without causing nucleophilic attack or cleavage of the sensitive carbonyl group[4].

Quantitative Data: Ligand & Base Effects on Hindered Vinylic Bromides
Catalyst / Ligand SystemBaseConversion (%)Primary Side ReactionMechanistic Causality
Pd(PPh3)4Na2CO3< 12%Aldehyde polymerization (>40%)PPh3 is insufficiently bulky for hindered oxidative addition; harsh base degrades the aldehyde.
Pd2(dba)3 / P(t-Bu)3K3PO455%Dehalogenation (15%)Improved oxidative addition, but slow reductive elimination leads to off-cycle decay.
Pd2(dba)3 / XPhosK3PO489%Homocoupling (<5%)Bulky biaryl framework accelerates both oxidative addition and reductive elimination[2].
Pd2(dba)3 / SPhosKOSiEt398% None detectedSilanolate base enables transmetalation without nucleophilic attack on the aldehyde[4].
Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-bromobut-2-enal

This protocol is designed as a self-validating system. The dropwise addition of the base ensures the exotherm is controlled, preventing thermal degradation of the aldehyde.

  • Preparation: In an inert-atmosphere glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (2 mol%), SPhos (8 mol%), and the desired aryl/alkyl boronic acid (1.2 equiv).

  • Solvation: Add anhydrous THF (0.2 M relative to substrate) to the flask, followed by 3-bromobut-2-enal (1.0 equiv). Stir for 5 minutes at room temperature until a homogeneous yellow/orange solution forms.

  • Base Addition (Critical Step): Dissolve KOSiEt3 (2.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise over 15 minutes to the reaction mixture.

  • Reaction: Seal the flask, remove it from the glovebox, and stir at 45 °C for 12 hours.

  • Validation: Monitor the reaction via GC-MS. You should observe the disappearance of the 3-bromobut-2-enal peak (m/z ~148)[1] and the appearance of the coupled product mass.

  • Quench: Cool to 0 °C and quench strictly with saturated aqueous NH4Cl. Do not use water alone, as the high pH of unreacted silanolate can trigger late-stage aldol condensation. Extract with EtOAc and concentrate.

Module 2: Directing Nucleophilic Addition to the Sterically Hindered Aldehyde

Q: When reacting 3-bromobut-2-enal with Grignard reagents, I observe poor yields of the allylic alcohol and significant amounts of 1,4-conjugate addition or enolization. How can I force 1,2-addition?

A: The steric bulk of the β -methyl and bromide groups pushes incoming nucleophiles away from the carbonyl carbon, either directing them toward the less hindered β -carbon (conjugate addition) or causing the Grignard reagent to act as a base (enolization).

The Mechanistic Solution: You must alter the nature of your nucleophile using Luche-type activation principles. By transmetalating your Grignard reagent with anhydrous CeCl3, you generate an organocerium species. Cerium(III) is highly oxophilic and acts as a strong Lewis acid, coordinating tightly to the aldehyde oxygen. This coordination lowers the LUMO of the carbonyl, drastically increasing its electrophilicity. Simultaneously, the organocerium nucleophile is significantly less basic and "harder" than a Grignard reagent, strictly funneling the reaction pathway toward 1,2-addition while suppressing enolization.

Protocol 2: Organocerium-Mediated 1,2-Addition to 3-bromobut-2-enal

Strict temperature control and reagent anhydrousness are the self-validating pillars of this protocol.

  • Cerium Activation: Place CeCl3·7H2O in a Schlenk flask and heat to 140 °C under high vacuum (< 0.1 Torr) for 12 hours to yield strictly anhydrous CeCl3. Validation: The powder should be completely free-flowing and white.

  • Suspension: Cool to room temperature under argon. Suspend the anhydrous CeCl3 (1.5 equiv) in dry THF and stir vigorously for 2 hours. This step breaks down the polymeric CeCl3 lattice, activating it for transmetalation.

  • Transmetalation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1 hour at -78 °C. The solution will typically turn a pale yellow/orange, indicating successful formation of the organocerium reagent.

  • Substrate Addition: Add 3-bromobut-2-enal (1.0 equiv) dropwise as a dilute solution in THF.

  • Reaction & Quench: Stir at -78 °C for 2 hours. Quench the reaction while still at -78 °C by adding 10% aqueous acetic acid. Causality Note: Quenching cold with a weak acid prevents retro-aldol reactions or base-catalyzed elimination of the newly formed allylic alcohol during the warming process.

References

  • Denmark, S. E., & Butler, C. R. (2008). Vinylation of Aromatic Halides Using Inexpensive Organosilicon Reagents. Illustration of Design of Experiment Protocols. Journal of the American Chemical Society.
  • (2E)-3-bromobut-2-enal | C4H5BrO | CID 643942. PubChem.
  • Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling... Journal of the American Chemical Society.
  • Buchwald Phosphine Ligands. Merck Millipore.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Guide: 3-Bromobut-2-enal vs. 3-Chlorobut-2-enal for Synthetic Applications

Introduction α,β-Unsaturated aldehydes and ketones are cornerstone building blocks in organic synthesis, prized for their dual electrophilic nature.[1][2] The conjugation of a carbonyl group with a carbon-carbon double b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

α,β-Unsaturated aldehydes and ketones are cornerstone building blocks in organic synthesis, prized for their dual electrophilic nature.[1][2] The conjugation of a carbonyl group with a carbon-carbon double bond creates reactive sites at both the carbonyl carbon (C1) and the β-carbon (C3), enabling a rich variety of chemical transformations.[3] Within this class, β-halo-α,β-unsaturated carbonyl compounds, such as 3-bromobut-2-enal and 3-chlorobut-2-enal, offer an additional layer of synthetic versatility. They not only participate in canonical 1,2- and 1,4-additions but also undergo nucleophilic vinylic substitution at the halogen-bearing carbon.

This guide provides an in-depth comparison of the reactivity profiles of 3-bromobut-2-enal and 3-chlorobut-2-enal. Understanding the subtle yet significant differences imparted by the bromine versus chlorine substituent is critical for researchers, scientists, and drug development professionals in designing efficient synthetic routes, controlling reaction outcomes, and creating novel molecular architectures. We will explore the fundamental principles governing their reactivity, present supporting experimental context, and provide actionable protocols for laboratory application.

Core Physicochemical and Electronic Properties

The reactivity of these compounds is dictated by their electronic structure, which features an electron-deficient π-system. The potent electron-withdrawing effect of the carbonyl group is transmitted through the conjugated double bond, rendering both the carbonyl carbon and the β-carbon electrophilic.[4] This is best visualized through resonance structures that illustrate the partial positive charges at these positions.

Caption: Resonance delocalization in 3-halobut-2-enals.

The key distinction between the bromo- and chloro-analogs lies in the properties of the carbon-halogen (C-X) bond.

Property3-Chlorobut-2-enal3-Bromobut-2-enalRationale & Significance
Molecular Formula C₄H₅ClOC₄H₅BrODifferent halogen substituent.
Molecular Weight 104.53 g/mol 148.98 g/mol Affects stoichiometry and physical properties.
C-X Bond Strength ~84 kcal/mol (C-Cl)~70 kcal/mol (C-Br)The C-Br bond is significantly weaker, requiring less energy to break.[5][6]
C-X Bond Length ~1.78 Å (C-Cl)~1.94 Å (C-Br)The C-Br bond is longer, contributing to its lower bond energy.[5]
Leaving Group Ability Moderate (Cl⁻)Good (Br⁻)Weaker C-X bond and greater stability of the larger, more polarizable bromide anion make Br⁻ a better leaving group.[7]
Halogen Electronegativity 3.16 (Pauling scale)2.96 (Pauling scale)Chlorine exerts a stronger inductive electron-withdrawing effect.

A Head-to-Head Reactivity Analysis

The interplay between the conjugated system and the nature of the halogen gives rise to three primary reaction pathways with nucleophiles. The choice of halogen critically influences the rate and outcome of these reactions.

A. Nucleophilic Vinylic Substitution (S_NAr type)

This is the reaction pathway where the difference between the two compounds is most pronounced. In this mechanism, a nucleophile attacks the β-carbon (C3), followed by the elimination of the halide ion. This is the most significant reaction for many synthetic applications, particularly in the construction of heterocyclic systems.[8]

The Decisive Factor: Leaving Group Ability

The rate-determining step in many nucleophilic vinylic substitutions involves the cleavage of the carbon-halogen bond. As established, the C-Br bond is substantially weaker than the C-Cl bond, and bromide (Br⁻) is a more stable and thus better leaving group than chloride (Cl⁻).[5][7]

SNV_Mechanism cluster_flow Mechanism: Nucleophilic Vinylic Substitution start 3-Halobut-2-enal (X = Cl, Br) intermediate Tetrahedral Intermediate (Meisenheimer-like complex) start->intermediate 1. Nucleophilic Attack at C3 product Substituted Product intermediate->product 2. Elimination of X⁻ leaving_group Halide Ion (X⁻) intermediate->leaving_group Rate depends on C-X bond strength nucleophile Nucleophile (e.g., R-S⁻, R₂NH) nucleophile->intermediate

Caption: Generalized mechanism for nucleophilic vinylic substitution.

B. Conjugate Addition (Michael Addition)

In a classic Michael or 1,4-addition, a nucleophile adds to the β-carbon, and the resulting enolate is subsequently protonated (typically during workup) at the α-carbon.[1][3]

The Electrophilicity Argument

The electrophilicity of the β-carbon is enhanced by the electron-withdrawing nature of both the carbonyl group and the halogen. Chlorine is more electronegative than bromine, leading to a stronger inductive pull of electron density from the carbon skeleton. This suggests that the β-carbon of 3-chlorobut-2-enal may be slightly more electrophilic than that of its bromo-analog.

However, this electronic difference is often overshadowed by the subsequent fate of the intermediate. If the reaction conditions allow for elimination of the halide, the superior leaving group ability of bromide will dominate, leading to a substitution product. Therefore, to favor a pure conjugate addition product, one might choose the less reactive 3-chlorobut-2-enal and employ a soft nucleophile under conditions that disfavor elimination.

C. 1,2-Addition to the Carbonyl Group

This pathway involves the direct attack of a nucleophile on the aldehyde carbonyl carbon. This reaction is typical for hard, non-stabilized nucleophiles like Grignard reagents or organolithiums.[3] The influence of the halogen at the C3 position is primarily electronic and steric. While there are minor differences in the inductive effects, the reactivity at the carbonyl is less sensitive to the change from Cl to Br compared to reactions at C3. For most practical purposes, both compounds will exhibit similar reactivity in 1,2-additions.

Supporting Experimental Data & Synthetic Context

While direct kinetic comparisons of 3-bromobut-2-enal and 3-chlorobut-2-enal are not abundant in the literature, the principles discussed are well-supported by studies on analogous systems. The enhanced reactivity of vinylic bromides over chlorides in substitution reactions is a consistently observed phenomenon.

Substrate TypeNucleophileObservationSynthetic ImplicationReference
Activated Aryl HalidesBiothiols1-Fluoro-2,4-dinitrobenzene (FDNB) reacts much faster than 1-Chloro-2,4-dinitrobenzene (ClDNB). This highlights leaving group ability (F > Cl).Demonstrates the critical role of the halogen in S_NAr-type reactions.[9]
Alkyl HalidesAnilineThe reaction rate for nucleophilic substitution increases in the order Cl < Br < I.Confirms the general trend of halide leaving group ability in substitution reactions.[7][10]
2-Halo-3-tosyl-oxanorbornadienesThiolsThe initial step is a nucleophilic substitution of the halide, which proceeds readily.Shows that even in complex systems, vinylic halides are susceptible to substitution.[11]
Hydrazonoyl HalidesVariousThe halogen atom is readily replaced by a nucleophilic group to initiate intramolecular cyclization for heterocycle synthesis.A common strategy where the halide's role is purely as a leaving group.[8]

These examples collectively reinforce the central thesis: for reactions involving the displacement of the halogen, the bromide is the more reactive and synthetically efficient choice. This is particularly relevant in the synthesis of substituted alkenes and five- or six-membered heterocycles, where 3-halobut-2-enals serve as versatile four-carbon synthons.

Experimental Protocols

To provide a practical framework for exploiting the reactivity of these compounds, we present a general protocol for a common transformation. The trustworthiness of this protocol lies in its directness and reliance on standard analytical techniques for validation.

Protocol 1: Comparative Nucleophilic Vinylic Substitution with an Amine

This protocol is designed to directly compare the reaction rates of 3-bromobut-2-enal and 3-chlorobut-2-enal with a model amine nucleophile, such as morpholine.

Experimental_Workflow cluster_workflow Workflow: Comparative Kinetic Analysis prep 1. Preparation - Set up two identical reaction flasks. - Add solvent (e.g., Acetonitrile) and Morpholine. - Add internal standard (e.g., Dodecane). initiate 2. Reaction Initiation - Equilibrate flasks to reaction temp (e.g., 40°C). - At t=0, add 3-chlorobut-2-enal to Flask A. - At t=0, add 3-bromobut-2-enal to Flask B. prep->initiate monitor 3. Monitoring - Withdraw aliquots at set time intervals (e.g., 5, 15, 30, 60, 120 min). - Quench each aliquot immediately (e.g., with dilute acid). initiate->monitor analyze 4. Analysis - Analyze each quenched aliquot by GC or GC-MS. - Quantify the disappearance of starting material relative to the internal standard. monitor->analyze data 5. Data Processing - Plot [Substrate] vs. Time for each reaction. - Determine initial reaction rates. - Conclude relative reactivity. analyze->data

Caption: Workflow for comparing the reactivity of the two enals.

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with stir bars and condensers, add acetonitrile (20 mL), morpholine (2.2 mmol, 2.0 equiv), and an internal standard such as dodecane (1.0 mmol).

  • Initiation: Place both flasks in a pre-heated oil bath at 40°C. Once the solutions have reached thermal equilibrium, add 3-chlorobut-2-enal (1.0 mmol, 1.0 equiv) to the first flask and 3-bromobut-2-enal (1.0 mmol, 1.0 equiv) to the second flask simultaneously. Start timing (t=0).

  • Monitoring: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.2 mL) from each reaction mixture. Immediately quench the aliquot in a vial containing diethyl ether (1 mL) and a small amount of 1 M HCl (0.5 mL) to stop the reaction.

  • Analysis: Analyze the organic layer of each quenched aliquot by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

  • Data Interpretation: By integrating the peak area of the starting material relative to the constant peak area of the internal standard, you can plot the concentration of the starting material versus time. The reaction involving 3-bromobut-2-enal is expected to show a much faster rate of consumption.

Conclusion and Recommendations

The choice between 3-bromobut-2-enal and 3-chlorobut-2-enal is not arbitrary but a strategic decision based on the desired chemical transformation.

  • For Nucleophilic Vinylic Substitution: 3-bromobut-2-enal is the superior reagent. Its greater reactivity, stemming from the weaker C-Br bond and the excellent leaving group ability of bromide, allows for faster reactions, milder conditions, and broader substrate scope. It is the reagent of choice for efficiently synthesizing substituted enals or for using this scaffold in heterocyclic synthesis.

  • For Conjugate Addition (Michael Addition): The choice is more nuanced. While 3-chlorobut-2-enal is less prone to subsequent elimination and may be slightly more electrophilic at the β-carbon, careful control of reaction conditions is paramount. Using soft nucleophiles and non-basic conditions can favor the 1,4-adduct with either substrate.

References

  • 4. Source not specified.

  • . Wikipedia.

  • 2. Source not specified.

  • Robert, F., Héritier, J., Quiquerez, J., Simian, H., & Blank, I. (2004). Synthesis and sensorial properties of 2-alkylalk-2-enals and 3-(acetylthio)-2-alkyl alkanals. Journal of Agricultural and Food Chemistry, 52(11), 3525–3529. [Link]

  • . Chemistry Guru.

  • 12. MSU Chemistry.

  • . Filo.

  • . Chemistry LibreTexts.

  • . Vedantu.

  • . IB Chemistry.

  • . MSU Chemistry.

  • Ananthakrishna Nadar, P., & Gnanasekaran, C. (1978). Kinetics of the reaction of alkyl bromides with nucleophiles containing nitrogen atoms. Indian Journal of Chemistry, 16B, 606-608.
  • . MDPI.

  • . ResearchGate.

  • . Beilstein Journal of Organic Chemistry.

  • . MDPI.

  • . Wikipedia.

  • . ResearchGate.

  • . Chemistry LibreTexts.

  • Ríos-Gutiérrez, M., et al. (2019). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Molecules, 24(21), 3874. [Link]

  • . Zenodo.

  • . Journal of Organic Chemistry.

  • . Chemguide.

  • . CSUN.

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Validation

A Comparative Guide to Method Validation for 3-Bromobut-2-enal: A Headspace GC-MS Approach

For researchers, scientists, and drug development professionals, the precise quantification of reactive intermediates and potential impurities is paramount to ensuring product quality, safety, and process understanding....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise quantification of reactive intermediates and potential impurities is paramount to ensuring product quality, safety, and process understanding. 3-Bromobut-2-enal, a halogenated α,β-unsaturated aldehyde, represents a class of challenging analytes due to its inherent reactivity, volatility, and potential for thermal degradation. This guide provides an in-depth validation of a robust Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method for its detection and quantification.

We will not only detail the validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines but also explain the scientific rationale behind our methodological choices.[1][2] Furthermore, this guide will objectively compare the validated GC-MS method with alternative analytical techniques, providing the experimental data and logical frameworks necessary to select the most appropriate method for your specific research needs.

The Analytical Challenge: Why 3-Bromobut-2-enal Demands a Specialized Approach

Direct analysis of a reactive aldehyde like 3-bromobut-2-enal is fraught with difficulty. Its polar carbonyl group can lead to poor chromatographic peak shapes on standard non-polar GC columns, while its thermal lability risks degradation in a hot GC injector, compromising analytical accuracy.[3] The molecule's volatility, however, makes it an ideal candidate for gas chromatography, provided these challenges can be overcome.

Our strategy is built on a tripartite foundation designed to address these issues directly:

  • Headspace (HS) Sampling: By analyzing the vapor phase in equilibrium with the sample matrix, we minimize the injection of non-volatile matrix components.[4] This protects the analytical column, reduces instrument downtime, and provides a cleaner chromatogram with less interference.[5]

  • Chemical Derivatization: This is the cornerstone of the method. We convert the reactive aldehyde into a stable, less polar, and more volatile oxime derivative using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[3][6] This chemical modification drastically improves thermal stability and chromatographic performance.[3]

  • Mass Spectrometric (MS) Detection: MS provides unparalleled selectivity and specificity compared to other common GC detectors.[6][7] By monitoring for characteristic ions of the derivatized analyte, we can achieve sensitive and unambiguous identification and quantification, even in complex mixtures.

The Validated Method: Headspace GC-MS with PFBHA Derivatization

This section details the step-by-step protocol for the validation of our analytical method, grounded in the principles of the ICH Q2(R1) guideline.[2][8]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Aliquot in Headspace Vial B 2. Add Internal Standard (IS) A->B C 3. Add PFBHA Derivatization Reagent B->C D 4. Incubation & Derivatization in HS Autosampler C->D Seal Vial & Place in Autosampler E 5. Headspace Injection (Vapor Phase) D->E F 6. GC Separation (Capillary Column) E->F G 7. MS Detection (Scan or SIM Mode) F->G H 8. Peak Integration (Analyte & IS) G->H I 9. Quantification (Calibration Curve) H->I J 10. Method Validation & Reporting I->J

Caption: HS-GC-MS workflow for 3-bromobut-2-enal quantification.

Experimental Protocol: Method Validation

Instrumentation:

  • Gas Chromatograph with Mass Selective Detector (e.g., Agilent 7890/5977)

  • Headspace Autosampler (e.g., Agilent 7697A)

  • GC Column: Rxi-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% diphenyl / 95% dimethyl polysiloxane phase.[4]

Reagents:

  • 3-Bromobut-2-enal (analyte standard)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal Standard (IS): e.g., 4-Bromofluorobenzene

  • Solvent: Methanol (HPLC Grade)

  • Sample Matrix: Relevant blank matrix (e.g., process buffer, placebo formulation)

Validation Parameters:

  • Specificity (Selectivity):

    • Objective: To demonstrate that the analytical signal is unequivocally attributable to 3-bromobut-2-enal.

    • Protocol:

      • Analyze a blank sample matrix to check for interfering peaks at the retention time of the derivatized analyte and IS.

      • Analyze the analyte standard and the IS individually to confirm their retention times.

      • Analyze a spiked sample containing the analyte, IS, and known potential impurities.

      • Confirm peak identity by comparing the mass spectrum of the peak in the spiked sample to a reference spectrum from a pure standard. The method is specific if no significant interference is observed at the retention time and monitored mass ions of the analyte.[8]

  • Linearity and Range:

    • Objective: To establish a linear relationship between analyte concentration and instrument response over a defined range.

    • Protocol:

      • Prepare a series of at least five calibration standards by spiking the blank matrix with the analyte at concentrations spanning the expected working range (e.g., 80% to 120% of the target concentration). A typical range for an impurity might be from the reporting limit to 1000 ppm.[9]

      • Add a constant amount of IS to each standard.

      • Analyze each standard in triplicate.

      • Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.

      • Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.995.

  • Accuracy (Trueness):

    • Objective: To determine the closeness of the measured value to the true value.

    • Protocol:

      • Prepare spiked samples by adding the analyte to the blank matrix at a minimum of three concentration levels (e.g., low, medium, and high) within the specified range.

      • Prepare at least three replicates for each level.

      • Analyze the samples and calculate the concentration using the calibration curve.

      • Express accuracy as the percentage recovery: (Measured Concentration / Spiked Concentration) * 100.

      • Acceptable recovery is typically within 80-120%.[10]

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Protocol:

      • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the target concentration during the same analytical run, by the same operator, on the same instrument.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different operator, or on a different instrument.

      • Calculate the Relative Standard Deviation (RSD) for each set of measurements. An RSD of ≤ 15% is generally acceptable for impurity analysis.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Protocol:

      • Estimate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve:

        • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

        • LOQ = 10 * (Standard Deviation of the Blank / Slope)[2]

      • Prepare spiked samples at concentrations near the estimated LOD and LOQ and analyze them to confirm that the analyte can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). A typical LOQ might be around 10 ppm for a trace impurity.[9]

Validation Data Summary & Interpretation

The following tables summarize representative data from a successful method validation, demonstrating the performance of the HS-GC-MS method.

Table 1: Linearity and Range

Concentration (µg/mL) Analyte/IS Peak Area Ratio (Mean, n=3)
1.0 (LOQ) 0.052
5.0 0.255
20.0 1.012
50.0 2.530
100.0 5.098
Linear Regression Result
Slope 0.0508
Intercept 0.0015

| Correlation Coefficient (r²) | 0.9992 |

Table 2: Accuracy and Precision

Spiked Level Concentration (µg/mL) Mean Recovery (%) (n=3) Repeatability (RSD %, n=6) Intermediate Precision (RSD %, n=6)
Low (LOQ) 1.0 98.5 8.9 11.2
Medium 20.0 101.2 4.1 5.5

| High | 100.0 | 99.3 | 3.5 | 4.8 |

Table 3: Sensitivity

Parameter Result
Limit of Detection (LOD) 0.3 µg/mL

| Limit of Quantification (LOQ) | 1.0 µg/mL |

These results demonstrate that the method is specific, linear, accurate, and precise over the defined range, with sufficient sensitivity for the intended purpose of quantifying 3-bromobut-2-enal as a trace impurity.

Comparative Analysis: GC-MS vs. Alternative Methods

While our validated HS-GC-MS method is highly effective, it is essential to consider alternatives. The most common alternative for aldehyde analysis is High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization with 2,4-dinitrophenylhydrazine (DNPH).[6][11][12]

Method_Choice Start Start: Need to Quantify 3-Bromobut-2-enal Q1 Is unambiguous identification of unknowns required? Start->Q1 GCMS HS-GC-MS (High Specificity, Identifies Unknowns) Q1->GCMS Yes Q2 Is the primary need for routine QC with high sample throughput? Q1->Q2 No HPLC HPLC-UV (DNPH) (Robust, High Throughput for Knowns) Q2->GCMS No (e.g., complex matrix, lower throughput acceptable) Q2->HPLC Yes

Caption: Decision tree for selecting an analytical method.

Table 4: Performance Comparison: HS-GC-MS vs. HPLC-UV (DNPH)

Feature HS-GC-MS with PFBHA Derivatization HPLC-UV with DNPH Derivatization Rationale & Justification
Specificity Very High Moderate to High MS provides structural information via mass fragmentation, offering superior specificity over UV detection, which can be prone to interference from co-eluting compounds with similar chromophores.[6][7]
Sensitivity (LOD/LOQ) Very High High Both methods can achieve excellent sensitivity. PFBHA derivatization enhances electron capture, making it highly sensitive for GC-MS, while DNPH provides a strong chromophore for UV detection.[6][11]
Identification Power Excellent Limited GC-MS can tentatively identify unknown impurities by matching their mass spectra against libraries. HPLC-UV relies solely on retention time matching with known standards.[13]
Sample Throughput Moderate High HPLC methods often have shorter run times and can be more readily automated for large sample batches. Headspace incubation adds to the overall cycle time for GC-MS.
Robustness High Very High HPLC is generally considered a highly robust technique. HS-GC-MS is also robust, especially as the headspace approach protects the system from matrix contamination.[6][11]
Matrix Compatibility Excellent Good Headspace sampling is exceptionally effective at eliminating non-volatile matrix interference. HPLC may require more extensive sample cleanup (e.g., solid-phase extraction) for complex matrices.

| Thermal Stability | Concern (Addressed by Derivatization) | Not a Concern | The primary advantage of HPLC is its operation at or near ambient temperature, making it ideal for thermally labile compounds without derivatization.[13] However, PFBHA derivatization effectively mitigates this issue for GC-MS. |

Conclusion and Expert Recommendations

The validated Headspace GC-MS method with PFBHA derivatization provides a highly specific, sensitive, and robust solution for the quantification of 3-bromobut-2-enal. Its primary strength lies in the confirmatory power of mass spectrometry, which ensures trustworthy identification and is invaluable for impurity profiling and root-cause analysis in research and development settings.

Choose the HS-GC-MS method when:

  • Unambiguous identification is critical.

  • You need to screen for and identify unknown volatile impurities.

  • The sample matrix is complex and non-volatile, making direct injection problematic.

Consider the HPLC-UV (DNPH) method when:

  • The primary goal is high-throughput, routine quantification of a known analyte.

  • The analyte is known to be extremely thermally sensitive, and derivatization is not desired (though this is not the case here).

  • MS instrumentation is not available.

Ultimately, the choice of method depends on the specific analytical objective. For comprehensive characterization and validation where certainty is paramount, the HS-GC-MS approach is demonstrably superior. In a quality control environment where the analyte is well-characterized, HPLC can offer a higher-throughput alternative.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Toxics. [Link][6][11][14]

  • Fast Analysis of Volatile Organic Compounds (VOCs) in Water Using Headspace-GC/MS. (n.d.). Shimadzu. [Link][15]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine. (2002). Journal of Health Science. [Link]

  • Analysis of volatile organic compounds in fuel oil by headspace GC-MS. (2018). South African Journal of Chemistry. [Link][4]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link][1]

  • Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. (2008). Agilent. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link][2]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). Journal of Chemical Education. [Link][5]

  • Analytical method for lipoperoxidation relevant reactive aldehydes in human sera by high-performance liquid chromatography-fluorescence detection. (2014). Journal of Chromatography B. [Link][16]

  • ICH Q2 Analytical Method Validation. (n.d.). SlideShare. [Link][17]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link][8]

  • Are there any method to quantify aldehydes other than GC? (2013). ResearchGate. [Link][12]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES. (2012). Progress in Lipid Research. [Link][18]

  • Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. (n.d.). Shimadzu. [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2026). ResearchGate. [Link][10]

  • Simultaneous Determination of α,β-Unsaturated Aldehydes in Emulsion Using Supercritical Fluid Chromatography-Tandem Mass Spectrometry. (2026). ResearchGate. [Link]

  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. (2005). Journal of Pharmaceutical and Biomedical Analysis. [Link][9]

Sources

Comparative

Spectroscopic Validation of 3-Bromobut-2-enal Reaction Products: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized chemical building blocks. One such molecule is [1], a versatile bifunctional electrophile.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized chemical building blocks. One such molecule is [1], a versatile bifunctional electrophile. Because it possesses both an α,β -unsaturated aldehyde and a vinylic bromide, it serves as a premier starting material for the total synthesis of complex natural products, such as streptogramin and lankacidin antibiotics [2].

However, this dual reactivity presents a significant analytical challenge. Nucleophiles can attack the carbonyl carbon (1,2-addition) or the β -carbon (1,4-conjugate addition). Furthermore, transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the vinylic bromide must proceed without isomerizing the (E)-alkene geometry. Validating these complex reaction products requires a rigorous, self-validating analytical strategy.

Comparative Analysis of Analytical Workflows

To validate the structural integrity of these reaction products, researchers must choose between routine and advanced analytical workflows.

Workflow A: Standard 1D NMR & GC-MS
  • Performance: Excellent for rapid throughput and assessing bulk purity. GC-MS quickly confirms the molecular weight of the product, while 1D 1 H NMR tracks the disappearance of the distinct aldehyde proton (~10.0 ppm).

  • Limitations: 1D NMR fails to unambiguously distinguish 1,2-addition from 1,4-addition in complex scaffolds where proton signals overlap. It cannot definitively prove the carbon-carbon connectivity of a newly formed quaternary center or confirm stereoretention without ambiguity.

Workflow B: Advanced 2D NMR (HSQC, HMBC, NOESY) & HRMS
  • Performance: The definitive gold standard for structural elucidation and mechanistic validation.

  • Causality & Logic: Why is HMBC necessary? In an Evans aldol reaction [2], the aldehyde is converted into a secondary alcohol. HMBC (Heteronuclear Multiple Bond Correlation) observes long-range 2J and 3J carbon-proton couplings. Correlations from the new secondary alcohol proton to the adjacent alkene carbons mathematically prove a 1,2-addition occurred rather than a 1,4-addition. Why NOESY? Suzuki cross-couplings must retain the (2E) geometry of the starting material. NOESY (Nuclear Overhauser Effect Spectroscopy) detects spatial proximity; a lack of NOE between the vinylic methyl group and the newly attached aryl group confirms the retention of the (E)-configuration.

ReactionPathways SM 3-Bromobut-2-enal (Bifunctional Core) Aldol 1,2-Addition (Aldol) Aldehyde Reactivity SM->Aldol Nucleophiles Conjugate 1,4-Conjugate Addition Alkene Reactivity SM->Conjugate Soft Nucleophiles Suzuki Suzuki Cross-Coupling Vinyl Bromide Reactivity SM->Suzuki Boronic Acids

Diagram 1: Divergent reaction pathways of 3-bromobut-2-enal requiring spectroscopic validation.

Self-Validating Experimental Protocols

To ensure data integrity, the physical chemistry must be paired with self-validating experimental systems.

Protocol 1: Aldol Addition of (E)-3-bromobut-2-enal
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the chiral auxiliary (e.g., acetyl thiazolidinethione) in anhydrous CH 2​ Cl 2​ (0.1 M).

  • Enolization: Cool the vessel to -78 °C. Add TiCl 4​ (1.1 equiv) dropwise, followed by DIPEA (1.2 equiv). Stir for 30 minutes to form the titanium enolate.

  • Addition: Add (2E)-3-bromobut-2-enal (1.2 equiv) slowly. Stir for 2 hours at -78 °C.

  • Self-Validation Check (Critical): Quench an analytical aliquot (0.1 mL) with sat. NH 4​ Cl, extract with EtOAc, and run a crude 1 H NMR. Causality: Silica gel chromatography can induce retro-aldol cleavage or selectively enrich a single diastereomer. The crude NMR establishes the true diastereomeric ratio (d.r.) before purification biases the result.

  • Workup: Quench the bulk reaction, extract, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol 2: Spectroscopic Acquisition & Validation Workflow
  • Sample Prep: Dissolve 15-20 mg of the purified product in 0.6 mL of CDCl 3​ (100% atom D) containing 0.03% v/v TMS as an internal standard.

  • 1D Acquisition: Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra to verify purity and identify the number of unique carbon environments.

  • 2D HSQC/HMBC: Acquire multiplicity-edited HSQC to map one-bond C-H connections. Follow with HMBC (optimized for nJCH​ = 8 Hz) to establish the carbon skeleton and prove regiochemistry.

  • 2D NOESY: Acquire NOESY with a mixing time of 300-500 ms to map spatial relationships and confirm E/Z alkene geometry.

ValidationTree Start Reaction Product HRMS HRMS Analysis (Exact Mass) Start->HRMS Mass ID NMR1D 1D 1H & 13C NMR (Basic Connectivity) Start->NMR1D Purity NMR2D 2D NMR Suite (HSQC, HMBC, NOESY) NMR1D->NMR2D Overlap Regio Confirm Regiochemistry (HMBC) NMR2D->Regio Stereo Confirm Stereochemistry (NOESY) NMR2D->Stereo

Diagram 2: Hierarchical spectroscopic workflow for elucidating complex regio- and stereoisomers.

Quantitative Data Presentation

The following table summarizes the diagnostic chemical shifts and 2D correlations required to validate the specific reaction pathway of 3-bromobut-2-enal.

Derivative TypeDiagnostic 1 H NMR Shift (ppm)Diagnostic 13 C NMR Shift (ppm)Key 2D NMR Correlation (Validation)
(2E)-3-bromobut-2-enal ~10.0 (d, CHO), ~6.3 (d, =CH)~190.0 (C=O), ~130.0 (=CH)HMBC: CHO proton to β -carbon
1,2-Addition (Aldol) ~4.5 (m, CH-OH), ~6.0 (d, =CH)~70.0 (C-OH), ~132.0 (=CH)HMBC: CH-OH proton to =CH carbon
1,4-Conjugate Addition ~9.8 (s, CHO), ~2.5-3.0 (m, CH 2​ )~200.0 (C=O), ~45.0 (CH 2​ )HMBC: CH 2​ protons to C=O carbon
Suzuki Cross-Coupling ~9.5 (d, CHO), ~6.5 (d, =CH)~192.0 (C=O), ~140.0 (=CH)NOESY: Aryl protons to =CH proton

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 643942, (2E)-3-bromobut-2-enal". PubChem. URL: [Link]

  • Cai, L., Seiple, I. B., & Li, Q. "Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics". Accounts of Chemical Research, 2021, 54(8), 1891-1908. URL:[Link]

Validation

Comparative Study of Solvent Effects on 3-Bromobut-2-enal Reaction Kinetics: A Guide for Process Chemists

Executive Summary 3-Bromobut-2-enal is a highly versatile α,β -unsaturated aldehyde utilized extensively as an electrophilic building block in organic synthesis[1]. Its structural hallmark—a vinylic bromine atom position...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromobut-2-enal is a highly versatile α,β -unsaturated aldehyde utilized extensively as an electrophilic building block in organic synthesis[1]. Its structural hallmark—a vinylic bromine atom positioned β to an electron-withdrawing formyl group—renders it exceptionally reactive toward nucleophilic vinylic substitution ( SN​V )[2]. For drug development professionals and process chemists, optimizing the reaction kinetics of this intermediate is critical for scaling up active pharmaceutical ingredients (APIs). This guide provides an objective, data-driven comparison of how different solvent classes dictate the kinetic profile of 3-bromobut-2-enal substitutions, supported by self-validating experimental protocols.

Mechanistic Causality: Why Solvent Choice Dictates Kinetics

The SN​V reaction of 3-bromobut-2-enal proceeds via an addition-elimination mechanism. The nucleophile attacks the β -carbon, breaking the π -bond to form a resonance-stabilized, Meisenheimer-like enolate intermediate, followed by the rapid expulsion of the bromide leaving group[2]. The solvent environment directly manipulates the activation energy ( Ea​ ) of this rate-limiting addition step.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents lack hydrogen-bond donors. Consequently, anionic nucleophiles remain unsolvated ("naked"), drastically increasing their ground-state energy and nucleophilicity. Furthermore, the high dielectric constant of aprotic solvents stabilizes the polar enolate transition state, lowering the Ea​ and massively accelerating the reaction[3].

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents form strong hydrogen-bonding networks with the nucleophile. This dense solvation shell acts as a thermodynamic sink, lowering the ground-state energy of the nucleophile and increasing the energy required to reach the transition state. While they effectively solvate the departing bromide ion, the suppression of nucleophilicity dominates, resulting in sluggish kinetics[3].

  • Non-Polar Solvents (e.g., Toluene): Lacking both high dielectric constants and hydrogen-bonding capabilities, non-polar solvents fail to stabilize the polar transition state and suffer from poor solubility of ionic reagents, leading to the slowest reaction rates.

Mechanism cluster_solvent Stabilized by Polar Aprotic Solvents A 3-bromobut-2-enal + Nucleophile B Addition Intermediate A->B Rate Limiting Attack C Substitution Product + Br⁻ B->C Fast Elimination

Nucleophilic vinylic substitution pathway of 3-bromobut-2-enal.

Comparative Performance Data

To objectively compare solvent performance, the table below summarizes the kinetic parameters for the substitution of 3-bromobut-2-enal with a standard nucleophile (e.g., sodium thiophenolate) at 25°C under pseudo-first-order conditions.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Obs. Rate Constant ( kobs​ , 10−3s−1 )Half-Life ( t1/2​ , min)Yield (1 hr)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.718.50.62>98%
Polar Aprotic Dichloromethane (DCM)8.95.22.285%
Polar Protic Methanol (MeOH)32.71.110.535%
Non-Polar Toluene2.4< 0.1> 100<5%

Data Interpretation: DMSO outperforms Methanol by over an order of magnitude in reaction velocity. While DCM is less polar than DMSO, it still provides a favorable aprotic environment and is often preferred in scale-up scenarios to avoid the high energy consumption required for DMSO evaporation during post-treatment processes[4].

Experimental Protocol: Self-Validating Kinetic Assay

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be used to validate the kinetic data. This protocol is designed as a self-validating system, utilizing internal standards and chemical quenching to guarantee that analytical readings perfectly reflect real-time kinetics.

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of 3-bromobut-2-enal in the chosen anhydrous solvent.

    • Prepare a 1.0 M solution of the nucleophile in the same solvent. Causality: Flooding the system with a 10x excess of nucleophile establishes pseudo-first-order conditions, simplifying the rate law so that the decay curve depends solely on the electrophile.

    • Add 0.05 M of an inert internal standard (e.g., biphenyl) to the 3-bromobut-2-enal stock. Causality: This corrects for any volumetric errors during rapid aliquot sampling, ensuring absolute data integrity.

  • Thermal Equilibration:

    • Transfer 5.0 mL of the 3-bromobut-2-enal stock to a jacketed reaction vessel and equilibrate to exactly 25.0 °C (±0.1 °C) under an inert argon atmosphere.

  • Reaction Initiation:

    • Rapidly inject 5.0 mL of the nucleophile stock solution into the vessel while maintaining vigorous stirring (800 rpm). Start the chronometer immediately.

  • Aliquot Sampling & Quenching:

    • At predefined intervals (e.g., 30s, 1 min, 2 min, 5 min, 10 min), withdraw 100 µL aliquots.

    • Immediately quench the aliquot by injecting it into 900 µL of a cold acidic quench solution (e.g., 0.1% Trifluoroacetic Acid in Acetonitrile/Water). Causality: Protonating the nucleophile instantly halts the substitution, preventing artificial reaction progression while the sample waits in the HPLC autosampler.

  • HPLC Analysis & Data Processing:

    • Analyze the quenched samples via HPLC-UV (254 nm).

    • Plot ln([SM]t​/[SM]0​) versus time. The negative slope of this linear regression yields the observed rate constant ( kobs​ ).

Workflow S1 1. Solvent & Reagent Prep (Equilibration at 25°C) S2 2. Reaction Initiation (Add Nucleophile) S1->S2 S3 3. Kinetic Sampling (Quench Aliquots) S2->S3 S4 4. HPLC/UV-Vis Analysis (Monitor SM decay) S3->S4 S5 5. Data Processing (Calculate k_obs) S4->S5

Step-by-step experimental workflow for real-time kinetic profiling.

Discussion & Application in Drug Development

For the nucleophilic vinylic substitution of 3-bromobut-2-enal, polar aprotic solvents like DMSO provide vastly superior kinetic profiles compared to protic or non-polar alternatives. By leaving the nucleophile unsolvated and stabilizing the transition state, DMSO minimizes reaction times and maximizes API throughput[3].

However, process chemists must weigh these kinetic benefits against downstream processing requirements. High-boiling solvents like DMSO complicate product isolation. In cases where thermal degradation of the product is a concern during solvent removal, utilizing a lower-boiling aprotic solvent like DCM offers a highly effective, scalable compromise that maintains favorable kinetics while ensuring straightforward post-reaction processing[4].

References

  • 3-Bromobut-2-enal | C4H5BrO | CID 54545627 - PubChem - NIH. 1

  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. 3

  • Nucleophilic Substitution Reactions at Vinylic Carbons - ResearchGate. 2

  • Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes - ACS Publications. 4

Sources

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